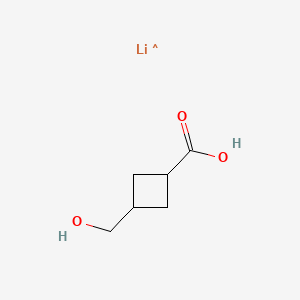
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is a chemical compound with the molecular formula C6H11LiO3. It is known for its high purity and is often used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The resulting product is then treated with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced with other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products
Oxidation: 3-(Carboxymethyl)cyclobutanecarboxylic acid.
Reduction: 3-(Hydroxymethyl)cyclobutanemethanol.
Substitution: 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the lithium ion can influence ionic balance and signaling pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; potassium salt
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; calcium salt
Uniqueness
The lithium salt form of 3-(Hydroxymethyl)cyclobutanecarboxylic acid is unique due to the specific properties imparted by the lithium ion. These properties include enhanced solubility and specific interactions with biological molecules, making it particularly useful in certain research and industrial applications .
Propiedades
Fórmula molecular |
C6H10LiO3 |
|---|---|
Peso molecular |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9); |
Clave InChI |
MRMYYRALWDDXJK-UHFFFAOYSA-N |
SMILES canónico |
[Li].C1C(CC1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


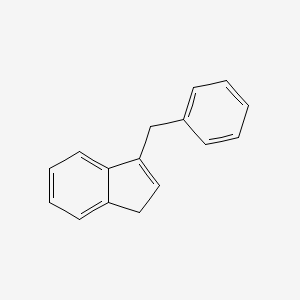
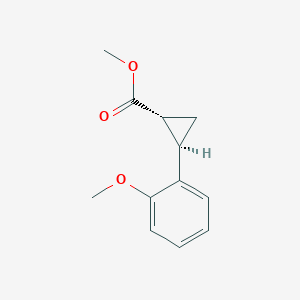
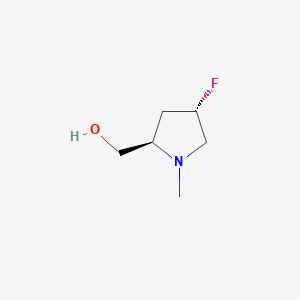

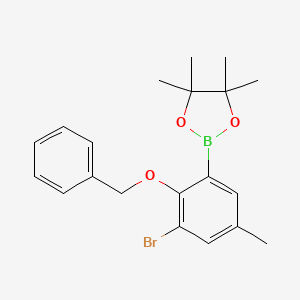


![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)

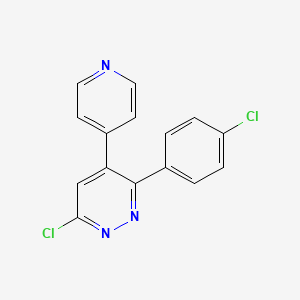
![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
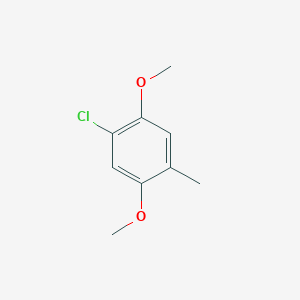
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
